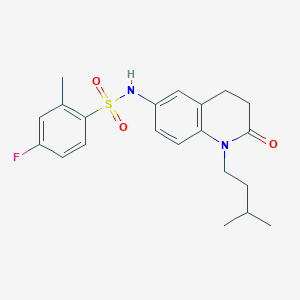
4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H25FN2O3S and its molecular weight is 404.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The compound's structure is characterized by:
- A fluorine substituent at the para position of the sulfonamide moiety.
- A tetrahydroquinoline core , which is known for its diverse biological activities.
- An isopentyl group that may influence pharmacokinetic properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Targets : The compound has been shown to interact with various protein targets involved in disease pathways. Specifically, it may inhibit proteins associated with cancer progression and inflammation.
- Modulation of Enzymatic Activity : Preliminary studies suggest that it can modulate the activity of certain enzymes, potentially affecting metabolic pathways crucial for tumor growth.
- Receptor Interaction : The compound may also act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- In vitro Studies : In cell line assays, this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values were reported in the micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.6 |
| A549 (Lung Cancer) | 8.3 |
| HeLa (Cervical Cancer) | 7.1 |
These findings suggest that the compound could be a candidate for further development as an anticancer agent.
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has shown promise in reducing inflammation:
- Animal Models : In rodent models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
A few notable case studies provide insights into the clinical relevance of this compound:
- Case Study 1 : A phase I clinical trial evaluated the safety and tolerability of a related sulfonamide derivative in patients with advanced solid tumors. Although this study did not directly involve our compound, it established a framework for assessing similar agents in oncology.
- Case Study 2 : A preclinical study focused on a related tetrahydroquinoline derivative demonstrated promising results in reducing tumor size in xenograft models. This supports the hypothesis that structural modifications can enhance therapeutic efficacy.
Propiedades
IUPAC Name |
4-fluoro-2-methyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3S/c1-14(2)10-11-24-19-7-6-18(13-16(19)4-9-21(24)25)23-28(26,27)20-8-5-17(22)12-15(20)3/h5-8,12-14,23H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVLYFBLMPNMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













